

A Comparative Guide to Flupirtine Maleate and Retigabine: First-Generation Kv7 Channel Openers

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Compound of Interest		
Compound Name:	Flupirtine Maleate	
Cat. No.:	B195951	Get Quote

Introduction

Voltage-gated potassium channels of the Kv7 family (encoded by KCNQ genes) are critical regulators of neuronal excitability.[1][2] By generating a subthreshold potassium current known as the M-current, they stabilize the resting membrane potential and suppress repetitive action potential firing.[2][3] This function makes them a key therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain.[4]

Flupirtine and Retigabine (also known as Ezogabine) are structurally related, first-in-class activators of Kv7 channels. Flupirtine was primarily used as a centrally-acting, non-opioid analgesic, while Retigabine was approved as an adjunctive treatment for partial-onset seizures. Despite their therapeutic value, both drugs have been withdrawn from widespread clinical use due to significant safety concerns related to their shared chemical scaffold. This guide provides a detailed comparison of their pharmacology, mechanism of action, and experimental characterization for researchers in drug development.

Mechanism of Action: Stabilizing Neuronal Excitability

Both Flupirtine and Retigabine enhance the activity of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. Their primary mechanism involves shifting the voltage-dependence of channel activation to more negative potentials. This action increases the probability of the channels



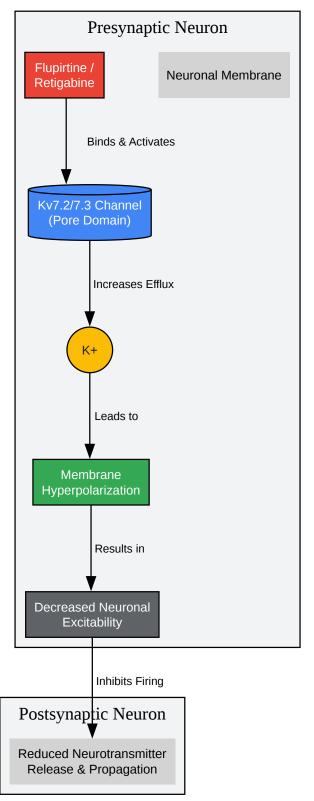


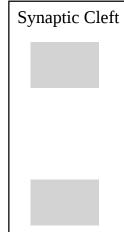


being open at the normal resting membrane potential, leading to an enhanced outward flow of potassium ions (K⁺). The resulting membrane hyperpolarization makes neurons less excitable and raises the threshold for firing action potentials.

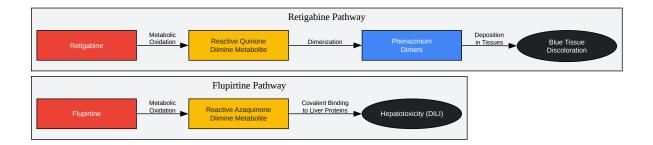
Studies have shown that both compounds bind within a pocket in the channel's pore domain, requiring a specific tryptophan residue (W236 in Kv7.2) that acts as a hydrogen bond donor to the drug's carbamate group. Retigabine, in particular, has been shown to stabilize the channel in its open conformation.



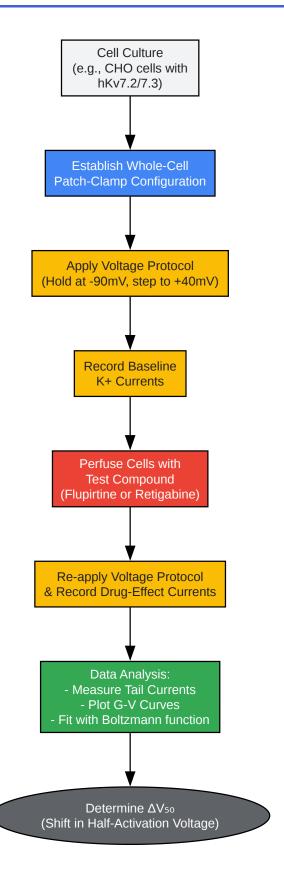












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